molecular formula C22H25N5O2 B11200779 N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11200779
M. Wt: 391.5 g/mol
InChI Key: WORQDGJDTSQMDA-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Triazole Ring:

    Coupling with the Carboxamide Group: The final step involves coupling the triazole derivative with the carboxamide group using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific molecular targets and pathways. Generally, triazole derivatives can interact with various biological targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the piperidine and benzyl groups.

    N-(1-benzylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methoxyphenyl group.

    N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxamide group.

Uniqueness

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of all three functional groups: the piperidine ring, the methoxyphenyl group, and the triazole carboxamide. This combination of functional groups may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-29-20-9-7-19(8-10-20)27-16-21(24-25-27)22(28)23-18-11-13-26(14-12-18)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,23,28)

InChI Key

WORQDGJDTSQMDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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